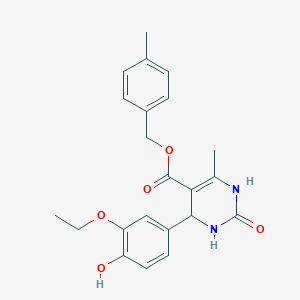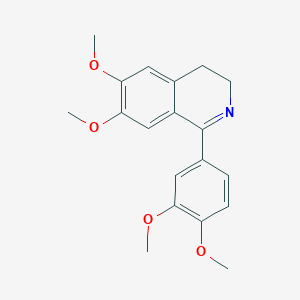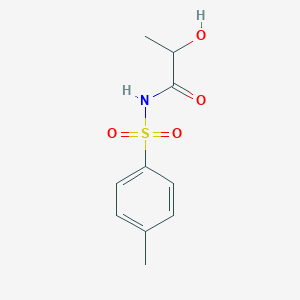![molecular formula C23H25N3O2 B3871034 2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione](/img/structure/B3871034.png)
2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione
Overview
Description
2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a naphthalene-1,4-dione core substituted with a dimethylamino group and a piperidin-1-ylanilino moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as 4-dimethylaminopyridine (DMAP) and solvents like ethanol under microwave irradiation to enhance reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact. Additionally, continuous flow reactors may be employed to streamline the synthesis process and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: Nucleophilic substitution reactions are common, particularly involving the dimethylamino and piperidin-1-ylanilino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions with catalysts like DMAP.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activity.
Scientific Research Applications
2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical studies.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit certain kinases or enzymes involved in cellular signaling, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A catalyst used in similar synthetic reactions.
Naphthoquinone derivatives: Compounds with a similar core structure but different substituents.
Piperidine derivatives: Compounds containing the piperidine moiety with various biological activities.
Uniqueness
2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications.
Properties
IUPAC Name |
2-[4-(dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-25(2)16-10-11-19(21(14-16)26-12-6-3-7-13-26)24-20-15-22(27)17-8-4-5-9-18(17)23(20)28/h4-5,8-11,14-15,24H,3,6-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJAHRPWOASKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(1,2-DIHYDROACENAPHTHYLEN-5-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B3870964.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B3870965.png)

![4-(4-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3870970.png)
![(2E)-but-2-en-1-yl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3870975.png)
![3-hydroxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3870978.png)
![(2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one](/img/structure/B3870995.png)

![1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B3871005.png)

![5-AMINO-3-[(1Z)-1-CYANO-2-[4-(METHYLSULFANYL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B3871013.png)


![N~2~-acetyl-N~1~-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3871029.png)
